molecular formula C4Cl2F6 B2527750 trans-1,2-Dichlorohexafluorocyclobutane CAS No. 3832-15-3

trans-1,2-Dichlorohexafluorocyclobutane

Cat. No. B2527750
CAS RN: 3832-15-3
M. Wt: 232.93
InChI Key: LMHAGAHDHRQIMB-LWMBPPNESA-N
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Description

Synthesis Analysis

Trans-1,2-Dichlorohexafluorocyclobutane is typically synthesized by the reaction of chlorotrifluoroethylene with 1,3-dichloro-1,1,2,2-tetrafluoropropane . The resulting product is then purified and distilled to obtain trans-1,2-Dichlorohexafluorocyclobutane with a high level of purity .


Molecular Structure Analysis

The molecular formula of trans-1,2-Dichlorohexafluorocyclobutane is C4Cl2F6 . It has an average mass of 232.939 Da and a monoisotopic mass of 231.928131 Da .


Chemical Reactions Analysis

The thermal dimerization of chlorotrifluoroethylene leads to 1,2-dichlorohexafluorocyclobutane consisting mainly of the high boiling isomer . On the other hand, the photochemical or catalytic chlorination of hexafluorocyclobutene yields a dichloride consisting mainly of the low boiling isomer .


Physical And Chemical Properties Analysis

Trans-1,2-Dichlorohexafluorocyclobutane has a boiling point of 59.5±0.0 °C . Its density is approximately 1.8±0.1 g/cm3 and it has a vapour pressure of 213.5±0.1 mmHg at 25°C . The compound has a molar refractivity of 28.9±0.4 cm3 and a molar volume of 132.7±5.0 cm3 .

Scientific Research Applications

Investigation of Spectroscopic Properties

Researchers have studied the infrared absorption spectra of both cis- and trans-1,2-Dichlorohexafluorocyclobutane. These spectra provide insights into molecular vibrations and interactions. The compound’s unique vibrational modes can be probed using spectroscopic techniques, aiding in its characterization .

Mechanism of Action

Target of Action

The primary target of trans-1,2-Dichlorohexafluorocyclobutane is the nicotinic acetylcholine receptor (nAcChoR). This receptor is a member of a superfamily of structurally similar ligand-gated ion channels .

Mode of Action

Trans-1,2-Dichlorohexafluorocyclobutane interacts with the nicotinic acetylcholine receptor, affecting its desensitization kinetics. Specifically, it enhances the fraction of receptors preexisting in the slow desensitized state and increases the apparent rates of agonist-induced fast and slow desensitization .

Biochemical Pathways

Its interaction with the nicotinic acetylcholine receptor suggests that it may influence neurotransmission processes .

Pharmacokinetics

Its chemical properties, such as its molecular weight (23294 g/mol) and solubility, may influence its bioavailability.

Result of Action

The molecular and cellular effects of trans-1,2-Dichlorohexafluorocyclobutane’s action are primarily related to its influence on the nicotinic acetylcholine receptor. By affecting the receptor’s desensitization kinetics, it may alter neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trans-1,2-Dichlorohexafluorocyclobutane. For instance, its use as a refrigerant suggests that it is stable under a range of temperatures. .

Safety and Hazards

Trans-1,2-Dichlorohexafluorocyclobutane is classified as a hazardous substance . It has hazard statements H315-H319-H335, indicating that it is harmful if inhaled and causes skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHAGAHDHRQIMB-LWMBPPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037343
Record name (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Dichlorohexafluorocyclobutane

CAS RN

3832-15-3
Record name (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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